3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,5-Difluorophenyl)methyl]bicyclo[111]pentan-1-amine is a compound that features a bicyclo[111]pentane core, which is a highly strained and rigid structureThe bicyclo[1.1.1]pentane framework is known for its ability to act as a bioisostere, replacing more common structures like benzene rings or tert-butyl groups, thereby enhancing the pharmacokinetic properties of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Difluorophenyl)methyl]bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group could yield a nitro compound, while reduction could yield a primary amine.
Scientific Research Applications
3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine is not well-documented. its bioisosteric properties suggest that it can interact with biological targets in a manner similar to other bioisosteres, potentially binding to enzymes or receptors and modulating their activity. The specific molecular targets and pathways involved would depend on the context of its application, such as the design of a particular drug candidate.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, which lacks the 2,5-difluorophenylmethyl group.
Bicyclo[3.1.1]heptane: A related structure with a different ring system, offering different steric and electronic properties.
Cubane: Another highly strained, rigid structure used as a bioisostere in medicinal chemistry.
Uniqueness
3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine is unique due to the presence of the 2,5-difluorophenylmethyl group, which can enhance its interactions with biological targets and improve its pharmacokinetic properties. This makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
3-[(2,5-difluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N/c13-9-1-2-10(14)8(3-9)4-11-5-12(15,6-11)7-11/h1-3H,4-7,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUASBMRVXGISKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)CC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.